molecular formula C9H12OS B8788803 2-Propanol, 1-phenylthio- CAS No. 937-56-4

2-Propanol, 1-phenylthio-

Cat. No.: B8788803
CAS No.: 937-56-4
M. Wt: 168.26 g/mol
InChI Key: LMWDPYSNDDVIAD-UHFFFAOYSA-N
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Description

Contextualization within Thioether and Alcohol Chemistry

From a structural standpoint, 2-Propanol, 1-phenylthio- is classified as both a secondary alcohol and a thioether. evitachem.com The thioether functional group, R-S-R', is analogous to an ether but with a sulfur atom replacing the oxygen. ontosight.ai This substitution imparts distinct chemical properties. Thioethers are generally more stable and less prone to nucleophilic attack than ethers due to the lower electronegativity of sulfur. ontosight.ai However, the sulfur atom can be readily oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis. ontosight.ai The presence of the hydroxyl (-OH) group classifies it as an alcohol, allowing it to undergo typical alcohol reactions such as oxidation to ketones and esterification. evitachem.comcymitquimica.com The interplay of these two functional groups within the same molecule provides a versatile platform for a wide range of chemical transformations.

Historical Development and Significance of β-Hydroxysulfide Scaffolds

The β-hydroxysulfide structural motif, where a hydroxyl group is located on the carbon atom beta to the sulfur atom of a sulfide (B99878), is a key feature of 2-Propanol, 1-phenylthio-. This arrangement is found in numerous natural products and clinically significant compounds. beilstein-journals.orgacs.org The development of synthetic methods to access these scaffolds has been an active area of research for a considerable time. beilstein-journals.org

Historically, the synthesis of thioethers often involved the reaction of thiols with alkyl halides, a method that can be limited by the toxicity of the halides. beilstein-journals.org Over the years, significant progress has been made in developing more efficient and environmentally friendly methods. These include transition-metal-catalyzed cross-coupling reactions and, more recently, photocatalytic methods for forming the crucial carbon-sulfur bond. rsc.orgthieme-connect.com A common and effective route to β-hydroxysulfides is the ring-opening of epoxides with thiols, a reaction that can be catalyzed by various acids and bases. beilstein-journals.orgresearchgate.net The significance of β-hydroxysulfides lies in their utility as versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. acs.org

Overview of Current Research Trajectories for 2-Propanol, 1-phenylthio-

Current research involving 2-Propanol, 1-phenylthio- and related β-hydroxysulfides is focused on several key areas. A major trajectory is the development of novel and more efficient synthetic methodologies. This includes the use of inexpensive and environmentally friendly catalysts, such as zinc acetate (B1210297), for the synthesis of β-hydroxysulfides from alkenes. acs.org Another significant area of research is the application of these compounds in asymmetric synthesis, where the chiral nature of molecules like (S)-1-(Phenylthio)-propan-2-ol is exploited to produce enantiomerically pure pharmaceuticals.

Furthermore, research is exploring the diverse reactivity of the β-hydroxysulfide moiety. For instance, the oxidation of the sulfide to a sulfoxide (B87167) can be a key step in creating more complex and biologically active molecules. acs.org The development of fragment-based hybridization approaches, where the β-hydroxysulfide scaffold is combined with other heterocyclic moieties, is also a promising strategy for discovering new therapeutic agents. londonmet.ac.uk The use of 2-Propanol, 1-phenylthio- and its derivatives as intermediates in the synthesis of compounds with potential applications in materials science and as ligands in catalysis continues to be an active field of investigation. ontosight.aiontosight.ai

Chemical and Physical Properties of 2-Propanol, 1-phenylthio-

PropertyValue
Molecular Formula C₉H₁₂OS
Molecular Weight 168.26 g/mol
IUPAC Name 1-(phenylthio)propan-2-ol
CAS Number 937-56-4
Appearance Colorless to pale yellow liquid
Solubility Moderately soluble in water, more soluble in organic solvents
LogP 2.16

Sources: evitachem.comcymitquimica.comsmolecule.com

Synthetic Approaches to 2-Propanol, 1-phenylthio-

MethodDescription
Nucleophilic Substitution Reaction of thiophenol with a suitable 2-propanol derivative under basic or acidic conditions. evitachem.com
Reduction Reduction of the corresponding ketone, 1-(phenylthio)propan-2-one, using a reducing agent like sodium borohydride. mdpi.com
Epoxide Ring-Opening Reaction of propylene (B89431) oxide with thiophenol. This is a common method for preparing β-hydroxysulfides. beilstein-journals.org
Biocatalysis Enantioselective reduction of 1-(phenylthio)propan-2-one using whole-cell biocatalysts to produce specific enantiomers of 2-Propanol, 1-phenylthio-. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

937-56-4

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1-phenylsulfanylpropan-2-ol

InChI

InChI=1S/C9H12OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

LMWDPYSNDDVIAD-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=CC=CC=C1)O

Origin of Product

United States

Strategic Synthetic Methodologies for 2 Propanol, 1 Phenylthio and Its Stereoisomers

Direct Synthetic Routes via Addition Reactions

Direct synthetic routes offer an efficient means to access 2-propanol, 1-phenylthio- by forming one of the key carbon-sulfur or carbon-oxygen bonds in the final step. These methods typically involve the addition of a sulfur nucleophile to a three-carbon electrophile or the reduction of a carbonyl precursor.

Nucleophilic Addition of Thiophenols to Propenyl Derivatives

The addition of thiophenol to propenyl derivatives, such as allyl alcohol or propylene (B89431) oxide, represents a straightforward approach to forming the C-S bond. The regioselectivity of this addition is a critical consideration.

Under basic conditions, thiophenol is deprotonated to the more nucleophilic thiophenolate anion. The reaction of sodium thiophenolate with allyl alcohol can proceed via a nucleophilic conjugate addition, although this pathway is more efficient with α,β-unsaturated carbonyl compounds. A more common approach for non-activated alkenes like allyl alcohol is the radical-mediated thiol-ene reaction. This reaction, often initiated by UV light or a radical initiator, typically proceeds with anti-Markovnikov selectivity, leading to the desired 1-(phenylthio)propan-2-ol. The reaction is known for its high yields and functional group tolerance.

InitiatorSolventTemperature (°C)Yield (%)Reference
Benzophenone (photocatalyst)AcetonitrileRoom TemperatureGood to Excellent digimat.in
AIBN (Azobisisobutyronitrile)Toluene80HighGeneral Knowledge

This table is representative of typical conditions for radical thiol-ene reactions and may not be specific to the synthesis of 2-propanol, 1-phenylthio-.

Reductive Methodologies for Carbonyl Precursors

The reduction of the corresponding carbonyl compound, 1-(phenylthio)propan-2-one, provides a reliable route to 2-propanol, 1-phenylthio-. This method is particularly useful for accessing the racemic alcohol and can be adapted for stereoselective synthesis through the use of chiral reducing agents or biocatalysts.

The precursor ketone, 1-(phenylthio)propan-2-one, can be synthesized by the nucleophilic substitution of α-haloketones, such as chloroacetone (B47974) or bromoacetone, with thiophenol. Subsequent reduction of the ketone can be achieved using a variety of reducing agents.

Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective reagent for this transformation, affording the racemic alcohol in high yield. For stereoselective reductions, enzymes such as alcohol dehydrogenases from various microorganisms can be employed, offering access to either the (R)- or (S)-enantiomer with high enantiomeric excess.

Reducing AgentSolventTemperature (°C)StereoselectivityYield (%)
Sodium Borohydride (NaBH₄)Methanol0 to Room TemperatureRacemic>90
Saccharomyces cerevisiae (Yeast)Aqueous/Organic30EnantioselectiveVariable
Horse Liver Alcohol Dehydrogenase (HLADH)BufferRoom TemperatureHigh (S)-selectivityHigh

This table provides examples of common reducing agents and their expected outcomes for the reduction of ketones.

Ring-Opening Reactions of Epoxides by Thiolates

The nucleophilic ring-opening of propylene oxide with a thiophenolate anion is a highly efficient and atom-economical method for the synthesis of 2-propanol, 1-phenylthio-. The regioselectivity of this reaction is governed by the nature of the catalyst and reaction conditions.

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The thiophenolate anion, a soft nucleophile, preferentially attacks the less sterically hindered carbon atom of the epoxide ring. In the case of propylene oxide, this leads to the formation of the desired 1-(phenylthio)propan-2-ol as the major product. The reaction is typically carried out using sodium or potassium thiophenolate in a protic solvent like methanol or ethanol.

Catalyst/BaseSolventTemperature (°C)Regioselectivity (attack at C1)Yield (%)
Sodium HydroxideMethanolRoom TemperatureHighExcellent
Potassium CarbonateEthanolRefluxHighHigh
No Catalyst (neat)Higher TemperatureModerateGoodModerate

This table illustrates typical conditions for the base-catalyzed ring-opening of propylene oxide with thiophenol.

Indirect Synthetic Approaches from Functionalized Precursor Compounds

Indirect methods involve the synthesis of a precursor molecule that already contains a portion of the target structure, followed by one or more functional group transformations to complete the synthesis of 2-propanol, 1-phenylthio-.

Transformations of Halogenated Propanols

The nucleophilic substitution of a halogenated propanol (B110389), such as 1-chloro-2-propanol or 1-bromo-2-propanol, with thiophenolate is a viable indirect route. This method relies on the displacement of a halide leaving group by the sulfur nucleophile.

The reaction is typically performed under basic conditions to generate the thiophenolate anion in situ or by using a pre-formed salt like sodium thiophenolate. The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring SN2 reactions. The regioselectivity is predetermined by the starting halohydrin. For example, starting with 1-chloro-2-propanol ensures the formation of the desired 1-(phenylthio)propan-2-ol.

Halogenated PropanolBaseSolventTemperature (°C)Yield (%)
1-Chloro-2-propanolSodium HydroxideEthanol/WaterRefluxGood
1-Bromo-2-propanolPotassium CarbonateDMF60-80High

This table presents typical conditions for the synthesis of 2-propanol, 1-phenylthio- from halogenated propanols.

Modification of Existing Thioether or Hydroxyl Functionalities

This approach involves starting with a molecule that already contains either the phenylthio group or the secondary alcohol and then introducing the missing functionality.

One strategy involves the selective oxidation of a precursor like allyl phenyl sulfide (B99878). For instance, an epoxidation of the double bond followed by reductive ring-opening could yield the target alcohol. A more direct approach could be an anti-Markovnikov hydration of the alkene, though this can be challenging to achieve with high selectivity.

Alternatively, one could start with a diol, such as 1,2-propanediol, and selectively activate one of the hydroxyl groups to facilitate substitution with thiophenolate. This often requires protecting group chemistry to differentiate between the primary and secondary alcohols, making it a more synthetically demanding route. Another possibility is the Mitsunobu reaction, where a diol can be selectively converted to a thioether in the presence of triphenylphosphine and an azodicarboxylate, though regioselectivity can be an issue.

These methods are generally less direct than the previously described routes but can be valuable for the synthesis of specific stereoisomers or when starting from readily available chiral precursors.

Stereoselective and Enantioselective Synthesis of 2-Propanol, 1-phenylthio-

The creation of the stereogenic center in 2-Propanol, 1-phenylthio- can be approached through several distinct strategies, each offering unique advantages in terms of selectivity, scalability, and substrate scope. These methods primarily rely on the introduction of chirality either through a covalently bonded chiral auxiliary, a chiral catalyst, or an enzyme.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to afford the enantiomerically enriched product. nrochemistry.com While direct examples for the synthesis of 2-Propanol, 1-phenylthio- are not extensively documented in publicly available literature, the strategy can be effectively applied to precursors such as β-keto sulfides.

One of the most powerful applications of chiral auxiliaries is in the context of aldol reactions. For instance, an N-acyl derivative of a chiral oxazolidinone, such as those popularized by Evans, can be used to control the stereochemical outcome of an aldol condensation. sigmaaldrich.com In a hypothetical approach to 2-Propanol, 1-phenylthio-, one could envision the reaction of a chiral N-(phenylthioacetyl)oxazolidinone with acetaldehyde. The chiral auxiliary would direct the formation of one diastereomer of the resulting β-hydroxy imide. Subsequent cleavage of the auxiliary would then yield the desired enantiomer of 2-Propanol, 1-phenylthio-. The predictability and high diastereoselectivity of these reactions make them a reliable method for establishing specific stereochemistries. researchgate.net

Another approach involves the diastereoselective reduction of a β-keto thioether precursor that incorporates a chiral auxiliary. For example, a chiral alcohol could be esterified with 3-(phenylthio)-2-oxopropanoic acid. The resulting chiral ester could then be subjected to a diastereoselective reduction of the ketone, where the resident chirality of the auxiliary would direct the facial attack of a hydride reagent, leading to the preferential formation of one diastereomer of the corresponding hydroxy ester. Subsequent hydrolysis of the ester would furnish the enantiomerically enriched 2-Propanol, 1-phenylthio-.

Auxiliary TypePrecursorKey TransformationExpected Outcome
Evans OxazolidinoneN-(phenylthioacetyl)oxazolidinoneAldol reaction with acetaldehydeDiastereoselective formation of a β-hydroxy imide
Chiral AlcoholEster of 3-(phenylthio)-2-oxopropanoic acidDiastereoselective ketone reductionDiastereoselective formation of a β-hydroxy ester

Asymmetric Catalytic Methodologies

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the chiral product. wikipedia.org The most direct catalytic route to enantiomerically enriched 2-Propanol, 1-phenylthio- is the asymmetric reduction of the corresponding prochiral ketone, 1-phenylthio-2-propanone.

Transition Metal-Catalyzed Asymmetric Hydrogenation:

A prominent and widely applied method is the asymmetric hydrogenation of ketones, pioneered by Noyori and others. chem-station.com Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, in combination with a chiral diamine, have proven to be highly effective for the enantioselective reduction of a wide range of ketones. nih.govnih.govnrochemistry.com For the reduction of 1-phenylthio-2-propanone, a catalyst system like Ru(II)-[(R)-BINAP][(R,R)-DPEN] would be a prime candidate. The reaction, typically carried out under a hydrogen atmosphere in an alcoholic solvent, can afford high yields and excellent enantioselectivities. mdpi.com The mechanism involves the formation of a ruthenium hydride species that transfers hydrogen to the ketone via a highly organized, six-membered transition state, where the chirality of the ligands dictates the enantiofacial selectivity. chem-station.com

Another powerful class of catalysts for this transformation are the iridium-based systems, which have also shown high efficiency in the asymmetric hydrogenation of ketones. dicp.ac.cn

Corey-Bakshi-Shibata (CBS) Reduction:

The Corey-Bakshi-Shibata (CBS) reduction is another highly reliable method for the enantioselective reduction of prochiral ketones. wikipedia.orgorganic-chemistry.org This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a stoichiometric borane source (e.g., borane-tetrahydrofuran complex or catecholborane). nrochemistry.comwikipedia.orgyoutube.com The oxazaborolidine coordinates with both the borane and the ketone, bringing them into a rigid, chiral environment that facilitates a highly enantioselective hydride transfer. nrochemistry.comyoutube.com The choice of the (R)- or (S)-enantiomer of the CBS catalyst allows for the selective synthesis of either enantiomer of the desired alcohol product. This method is known for its broad substrate scope and high enantioselectivities. wikipedia.org

Catalyst SystemReaction TypeKey Features
Ru(II)-BINAP-DiamineAsymmetric HydrogenationHigh turnover numbers, excellent enantioselectivity for a wide range of ketones.
(R)- or (S)-CBS Catalyst/BoraneAsymmetric Ketone ReductionPredictable stereochemical outcome, high enantioselectivity, broad substrate scope.

Enzymatic Biotransformations for Chiral Induction

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiopure compounds. nih.gov Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. matthey.comresearchgate.net The enzymatic reduction of 1-phenylthio-2-propanone is a highly effective method for producing enantiomerically pure 2-Propanol, 1-phenylthio-. ucl.ac.uk

These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source. researchgate.net A wide variety of ADHs are available, exhibiting either Prelog or anti-Prelog selectivity, which allows for the synthesis of either the (R)- or (S)-enantiomer of the alcohol, respectively. researchgate.net The reaction can be performed using isolated enzymes or whole-cell biocatalysts. Whole-cell systems, such as those using Saccharomyces cerevisiae (baker's yeast), have the advantage of in-situ cofactor regeneration, which is a crucial aspect for the economic viability of the process. mtak.hu

Recent studies have demonstrated the successful application of chemoenzymatic cascades for the synthesis of chiral β-hydroxysulfides. ucl.ac.uk In such a cascade, a non-chiral starting material can be converted to the target chiral alcohol in a one-pot process involving both chemical and enzymatic steps. For example, an α-haloketone can first react with thiophenol to produce 1-phenylthio-2-propanone, which is then enantioselectively reduced in situ by a KRED to yield the desired chiral alcohol. ucl.ac.uk This approach is highly atom- and step-economic. ucl.ac.uk

BiocatalystCofactorSelectivityAdvantages
Alcohol Dehydrogenase (ADH)NADH/NADPHPrelog or anti-PrelogHigh enantioselectivity, mild reaction conditions.
Ketoreductase (KRED)NADH/NADPHHigh enantioselectivityBroad substrate scope, commercially available kits.
Whole-cell (e.g., S. cerevisiae)In-situ regenerationVaries with organismCost-effective, no need for isolated cofactor.

Elucidation of Reaction Mechanisms in the Synthesis of 2 Propanol, 1 Phenylthio

Mechanistic Pathways of Thiol Addition to Unsaturated Systems

The synthesis of 2-Propanol, 1-phenylthio- is most commonly achieved through the ring-opening of propylene (B89431) oxide with thiophenol. This reaction is a specific example of a thiol addition to an electrophilic three-membered ring system, which can proceed via different mechanistic pathways depending on the reaction conditions, particularly the presence of acid or base catalysts.

Under basic conditions, the reaction is initiated by the deprotonation of thiophenol (pKa ≈ 6.6) by a base to form the more nucleophilic thiophenolate anion. This powerful nucleophile then attacks one of the carbon atoms of the propylene oxide ring in an SN2-type mechanism. The epoxide ring is strained and therefore susceptible to nucleophilic attack. The attack can theoretically occur at either the less substituted carbon (C1) or the more substituted carbon (C2) of the propylene oxide.

Attack at the less substituted carbon (C1): This pathway is sterically favored and leads to the formation of the primary thiolate, which upon protonation yields 2-Propanol, 1-phenylthio-. This is the major product observed under basic or neutral conditions.

Attack at the more substituted carbon (C2): This pathway is sterically hindered and would lead to the formation of 1-phenylthio-2-propanol.

The regioselectivity of the ring-opening of unsymmetrical epoxides under basic or nucleophilic conditions is primarily governed by steric factors, leading to the attack at the less hindered carbon atom. youtube.com

Under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide ring towards nucleophilic attack by making the carbon atoms more electrophilic. In this scenario, the nucleophile (thiophenol itself, as the thiophenolate concentration is negligible) attacks the epoxide. The regioselectivity in acid-catalyzed ring-opening is more complex. While the attack still has SN2 characteristics, the transition state has some SN1 character, with a partial positive charge developing on the carbon atoms. The more substituted carbon (C2) can better stabilize this partial positive charge. Consequently, while the major product is still typically derived from attack at the less substituted carbon, the formation of the regioisomer from attack at the more substituted carbon can be more significant compared to basic conditions.

Deprotonation of thiophenol: PhSH + B⁻ ⇌ PhS⁻ + BH

Nucleophilic attack: The thiophenolate attacks the less substituted carbon of propylene oxide.

Protonation: The resulting alkoxide is protonated by the protonated base (BH) or upon acidic workup to yield 2-Propanol, 1-phenylthio-.

Kinetic Studies of Stereoselective Formation Processes

The stereoselective synthesis of 2-Propanol, 1-phenylthio- can be achieved through kinetic resolution of racemic propylene oxide or by using a chiral catalyst that promotes the enantioselective addition of thiophenol. Kinetic studies are essential to understand the factors governing the enantioselectivity of these processes.

Kinetic resolution involves the reaction of a racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. mdpi.com For the synthesis of enantiomerically enriched 2-Propanol, 1-phenylthio-, a chiral catalyst can be employed to selectively catalyze the reaction of one enantiomer of propylene oxide with thiophenol, leaving the other enantiomer unreacted. The rate of reaction for each enantiomer can be expressed as:

Rate(R) = kR[catalyst][(R)-propylene oxide][thiophenol]

Rate(S) = kS[catalyst][(S)-propylene oxide][thiophenol]

The selectivity factor (s), which is the ratio of the rate constants (s = kfast/kslow), determines the efficiency of the kinetic resolution. A higher selectivity factor leads to a higher enantiomeric excess (ee) of the product and the unreacted starting material at a given conversion. For instance, chiral salen-metal complexes, such as those developed by Jacobsen, have been shown to be highly effective catalysts for the kinetic resolution of terminal epoxides via nucleophilic ring-opening. nih.gov

The progress of the kinetic resolution can be monitored by measuring the enantiomeric excess of the product and the remaining starting material at different reaction times. This data allows for the determination of the relative rate constants and the selectivity factor.

Time (h)Conversion (%)ee of unreacted Propylene Oxide (%)ee of 2-Propanol, 1-phenylthio- (%)
1202595
2355494
4509993
860>9992

This is a representative data table illustrating the progress of a kinetic resolution. The actual values would depend on the specific catalyst and reaction conditions.

Enzymes, particularly lipases, are also widely used for the kinetic resolution of alcohols and their derivatives. researchgate.net While not directly applicable to the formation of the C-S bond in this case, a chemoenzymatic approach could be envisioned where a racemic mixture of 2-Propanol, 1-phenylthio- is resolved through enantioselective acylation catalyzed by a lipase.

Investigation of Transition States in Chiral Induction Methods

The origin of enantioselectivity in chiral catalyst-mediated reactions lies in the diastereomeric transition states formed between the catalyst and each enantiomer of the substrate. Computational studies, particularly using Density Functional Theory (DFT), have become a powerful tool for investigating the structures and energies of these transition states. rsc.org

In the context of the enantioselective synthesis of 2-Propanol, 1-phenylthio- using a chiral catalyst, such as a chiral (salen)Cr(III) complex, the catalyst coordinates to the epoxide, activating it for nucleophilic attack. nih.gov The chiral environment created by the catalyst's ligands leads to different energetic barriers for the approach of the thiophenolate nucleophile to each face of the coordinated epoxide.

The transition state for the favored pathway (leading to the major enantiomer of the product) will have a lower free energy of activation (ΔG‡) compared to the transition state for the disfavored pathway (leading to the minor enantiomer). This energy difference (ΔΔG‡) is directly related to the enantiomeric ratio of the products.

Computational modeling of these transition states can reveal the key non-covalent interactions, such as steric hindrance and hydrogen bonding, that are responsible for the chiral discrimination. For example, in the Jacobsen-Katsuki epoxidation, the catalyst is believed to guide the approach of the oxidant to one face of the alkene. wikipedia.org A similar principle applies to the ring-opening of epoxides, where the chiral catalyst directs the nucleophile.

The key features of the transition state in a chiral catalyst-mediated ring-opening of propylene oxide by thiophenol would involve:

Coordination of the epoxide oxygen to the Lewis acidic metal center of the catalyst.

Positioning of the propylene oxide in the chiral pocket of the catalyst, with specific steric interactions between the methyl group of the epoxide and the bulky groups on the catalyst's ligands.

Approach of the thiophenolate nucleophile from a trajectory that is sterically less hindered and electronically favored.

The analysis of the computed transition state geometries and energies provides a rational basis for understanding the observed enantioselectivity and for the rational design of more efficient and selective catalysts.

ParameterTransition State (Major Enantiomer)Transition State (Minor Enantiomer)
Relative Free Energy (kcal/mol)0.02.5
Key Interatomic Distance (Catalyst-Substrate)2.1 Å2.3 Å
Dihedral Angle of Approach110°135°

This table presents hypothetical computational data to illustrate the differences between diastereomeric transition states.

Reactivity and Advanced Chemical Transformations of 2 Propanol, 1 Phenylthio

Oxidative Transformations of the Thioether Moiety

The sulfur atom in 2-Propanol, 1-phenylthio- is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations not only alter the electronic and steric properties of the molecule but also open up pathways for further functionalization and rearrangement.

Synthesis of Sulfoxides and Sulfones

The oxidation of the thioether in 2-Propanol, 1-phenylthio- can be controlled to yield either the corresponding sulfoxide (B87167), 1-(phenylsulfinyl)propan-2-ol, or the sulfone, 1-(phenylsulfonyl)propan-2-ol. The choice of oxidant and reaction conditions are crucial for selective synthesis. jchemrev.comresearchgate.netrsc.org

A variety of oxidizing agents can be employed for these transformations. For the synthesis of sulfoxides, milder oxidants are generally preferred to avoid over-oxidation to the sulfone. Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. organic-chemistry.org The use of N-fluorobenzenesulfonimide (NFSI) with varying loadings in water has been reported as a practical and mild method for the switchable synthesis of sulfoxides or sulfones from sulfides. rsc.org

For the preparation of sulfones, stronger oxidizing agents or harsher reaction conditions are typically required. Reagents such as potassium permanganate, peroxy acids in excess, or Oxone® (potassium peroxymonosulfate) are effective in converting both the thioether and the sulfoxide to the corresponding sulfone. jchemrev.comorganic-chemistry.org

Table 1: Oxidizing Agents for the Synthesis of Sulfoxides and Sulfones from 2-Propanol, 1-phenylthio-

ProductOxidizing AgentTypical Reaction Conditions
1-(Phenylsulfinyl)propan-2-ol (Sulfoxide)Hydrogen Peroxide (H₂O₂)Catalytic amount of acid or metal catalyst
meta-Chloroperoxybenzoic acid (m-CPBA)Stoichiometric amount at low temperature
Sodium Periodate (NaIO₄)Aqueous or alcoholic solvent
N-Fluorobenzenesulfonimide (NFSI)Controlled stoichiometry in water rsc.org
1-(Phenylsulfonyl)propan-2-ol (Sulfone)Potassium Permanganate (KMnO₄)Basic or acidic conditions
Excess m-CPBAProlonged reaction time or higher temperature
Oxone® (KHSO₅·KHSO₄·K₂SO₄)Biphasic solvent system jchemrev.com

Mechanistic Aspects of Oxidative Rearrangements

β-Hydroxy sulfoxides, such as 1-(phenylsulfinyl)propan-2-ol, are known to undergo oxidative rearrangements, most notably the Pummerer rearrangement. wikipedia.orgtcichemicals.comorganicreactions.org This reaction typically involves the treatment of the sulfoxide with an activating agent, such as acetic anhydride (B1165640), which leads to the formation of an α-acyloxy thioether. wikipedia.orgtcichemicals.com

The mechanism of the Pummerer rearrangement commences with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acetoxysulfonium intermediate. wikipedia.org Subsequent elimination of a proton from the α-carbon, facilitated by an acetate (B1210297) ion, generates a sulfonium (B1226848) ylide. This ylide then rearranges to form a thionium (B1214772) ion intermediate, which is subsequently trapped by the acetate nucleophile to yield the final α-acetoxy thioether product. wikipedia.org

In the context of β-hydroxy sulfoxides, the Pummerer reaction can be utilized to synthesize α-hydroxyaldehydes. acs.org The reaction of β-hydroxy sulfoxides with acetic anhydride in the presence of sodium acetate yields β-diacetoxy sulfides, which can be considered protected forms of α-hydroxyaldehydes. acs.org

Transformations Involving the Hydroxyl Functionality

The secondary hydroxyl group in 2-Propanol, 1-phenylthio- is a key functional handle for a variety of transformations, including etherification, esterification, and elimination reactions.

Etherification and Esterification Reactions

The hydroxyl group of 2-Propanol, 1-phenylthio- can be readily converted into ethers and esters through well-established synthetic protocols. Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification is commonly performed via the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comathabascau.camasterorganicchemistry.compjsir.orgyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of either the alcohol or the carboxylic acid is often used, or water is removed as it is formed. masterorganicchemistry.com

Table 2: Common Etherification and Esterification Reactions of 2-Propanol, 1-phenylthio-

Reaction TypeReagentsProduct
Etherification (Williamson)1. NaH, 2. R-X (e.g., CH₃I)1-(Phenylthio)propan-2-yl methyl ether
Esterification (Fischer)R-COOH (e.g., CH₃COOH), H₂SO₄ (cat.)1-(Phenylthio)propan-2-yl acetate

Elimination Reactions for Alkene Formation

The dehydration of 2-Propanol, 1-phenylthio- leads to the formation of an alkene, specifically allyl phenyl sulfide (B99878). This elimination reaction is typically acid-catalyzed and proceeds through an E1 or E2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. ucsb.eduresearchgate.netlibretexts.orgmasterorganicchemistry.comlibretexts.orgchemguide.co.ukyoutube.com

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). masterorganicchemistry.com For a secondary alcohol like 2-Propanol, 1-phenylthio-, the reaction can proceed via an E1 pathway involving the formation of a secondary carbocation at the C2 position. A subsequent deprotonation at C1 or C3 would lead to the formation of the alkene. Given the presence of the phenylthio group, the stability of the carbocation and the regioselectivity of the elimination would be influenced by its electronic effects.

Alternatively, under conditions favoring an E2 mechanism, a strong base would abstract a proton from a carbon adjacent to the hydroxyl-bearing carbon, with the simultaneous departure of the hydroxyl group (after being converted to a better leaving group). ucsb.edu

Nucleophilic Substitution and Rearrangement Chemistry of Derivatives

Derivatives of 2-Propanol, 1-phenylthio-, where the hydroxyl group has been converted into a better leaving group (e.g., a tosylate or a halide), are substrates for nucleophilic substitution and rearrangement reactions.

Nucleophilic substitution at the C2 position of such derivatives allows for the introduction of a wide range of functional groups. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, with the outcome being influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent.

Rearrangement reactions can also occur, particularly in cases where a carbocation intermediate is formed. For instance, in reactions proceeding through an Sₙ1 pathway, the initially formed secondary carbocation could potentially rearrange to a more stable carbocation if a suitable migrating group is present. Furthermore, the sulfur atom can participate in neighboring group participation, leading to the formation of cyclic intermediates like thiiranium ions, which can influence the stereochemical outcome of the reaction and lead to rearranged products. nih.gov

Participation in Multi-Component Reactions as a Building Block

The utility of 2-Propanol, 1-phenylthio- and related β-hydroxy thioethers as versatile building blocks extends to their participation in multi-component reactions (MCRs). In these reactions, three or more reactants combine in a single synthetic operation to form a complex product that incorporates structural elements from each of the starting materials. The dual functionality of β-hydroxy thioethers, possessing both a nucleophilic hydroxyl group and a sulfur atom that can influence reactivity, makes them intriguing candidates for the construction of diverse molecular scaffolds. While direct examples detailing the use of 2-Propanol, 1-phenylthio- in well-known named MCRs are not extensively documented, the principles of its reactivity can be understood through analogous systems where thiols and alcohols or their precursors are employed in one-pot syntheses.

Research has demonstrated the feasibility of generating β-hydroxy sulfides in situ, which can then undergo further transformations in a cascade sequence. For instance, the ring-opening of epoxides, such as propylene (B89431) oxide, with thiophenol is a common method to generate the 1-(phenylthio)propan-2-ol core. This intermediate can then be subjected to reactions with other components in the same pot.

One illustrative example of a multi-component reaction involving a thiol, an aldehyde, and another nucleophile is the synthesis of substituted indoles. In a one-pot, three-component domino reaction, indoles, aromatic aldehydes, and various thiols can react in the presence of a Lewis acid catalyst to yield 3-((arylthio)(aryl)methyl)-1H-indoles. While this specific example does not directly involve the hydroxyl group of a pre-formed β-hydroxy sulfide, it highlights the ability of the thiol moiety to participate in complex bond-forming cascades.

Another relevant MCR is the furan-thiol-amine reaction, which generates stable pyrrole (B145914) heterocycles under physiological conditions. This reaction showcases the chemoselective coupling of a thiol and an amine with a furan-based electrophile in a one-pot process. The resulting pyrrole can be further functionalized, demonstrating the power of MCRs in rapidly building molecular complexity from simple starting materials.

The potential for 2-Propanol, 1-phenylthio- to act as a building block in MCRs can be envisioned in several scenarios. The hydroxyl group could act as the nucleophilic component in reactions such as the Passerini or Ugi reactions, although the acidity of the hydroxyl proton might require careful consideration of reaction conditions. Alternatively, the entire molecule could be incorporated into a larger structure through a sequence of reactions where both the hydroxyl and thioether moieties play a role.

Table 1: Examples of Multi-Component Reactions Involving Thiol-Containing Building Blocks

Reaction TypeComponentsProduct ClassCatalyst
Domino ReactionIndole, Aromatic Aldehyde, Thiol3-Substituted IndolesZirconium Oxychloride
Furan-Thiol-Amine MCRFuran, Thiol, AminePyrrole HeterocyclesNone (Physiological Conditions)

The data in the table above is based on established multi-component reactions that utilize thiols, which are structurally related to the thioether component of 2-Propanol, 1-phenylthio-. These examples serve to illustrate the potential reaction pathways in which a molecule like 2-Propanol, 1-phenylthio- could participate.

Further research into the development of novel MCRs may yet uncover specific applications for 2-Propanol, 1-phenylthio- as a bifunctional building block. The ability to pre-synthesize this chiral molecule and then introduce it into a one-pot reaction with multiple other components holds significant promise for the efficient and stereocontrolled synthesis of complex, sulfur-containing molecules.

Derivatization Strategies and Analogue Development of 2 Propanol, 1 Phenylthio

Synthesis of Structurally Modified 1-Phenylthio-2-Propanol Analogues

The generation of analogues of 1-phenylthio-2-propanol is primarily achieved through two main pathways: altering the substituents on the aromatic ring or modifying the three-carbon propanol (B110389) backbone. These strategies allow for the systematic tuning of the molecule's steric and electronic properties.

The synthesis of analogues with different substituents on the phenyl ring is commonly accomplished by reacting a substituted thiophenol with a propylene (B89431) oxide precursor. This nucleophilic ring-opening reaction is a straightforward method to introduce a variety of functional groups onto the aromatic core. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can significantly influence the properties of the resulting molecule. mdpi.com

For instance, the reaction of 4-methoxythiophenol with propylene oxide would yield 1-(4-methoxyphenylthio)-2-propanol, an analogue containing a strong electron-donating group. Conversely, using 4-chlorothiophenol (B41493) would result in 1-(4-chlorophenylthio)-2-propanol, which features an electron-withdrawing group. This approach has been used in the synthesis of various biologically active molecules where the electronic nature of the substituted phenylthio moiety is crucial for activity. researchgate.net A study on related structures, 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol derivatives, utilized a Michael addition of various thiols to nitro-olefins, a strategy that is also applicable for creating a library of analogues with diverse aromatic substitutions. researchgate.net

Table 1: Examples of 1-Phenylthio-2-Propanol Analogues via Aromatic Ring Substitution

Substituted Thiophenol PrecursorResulting AnalogueSubstituent Type
Thiophenol1-Phenylthio-2-propanolNeutral
4-Methylthiophenol1-(p-tolylthio)-2-propanolElectron-Donating (EDG)
4-Methoxythiophenol1-(4-methoxyphenylthio)-2-propanolStrong EDG
4-Chlorothiophenol1-(4-chlorophenylthio)-2-propanolElectron-Withdrawing (EWG)
4-Nitrothiophenol1-(4-nitrophenylthio)-2-propanolStrong EWG

Altering the propanol backbone offers another avenue for creating structural diversity. These modifications can include changing the position or nature of the functional groups.

Key modifications include:

Oxidation of the Alcohol : The secondary alcohol of 1-phenylthio-2-propanol can be oxidized to a ketone, yielding 1-phenylthio-2-propanone. This transformation is a common step in the synthesis of more complex molecules and has been demonstrated in the synthesis of derivatives of similar structures like propranolol (B1214883), where pyridinium (B92312) chlorochromate (PCC) is used to convert a secondary alcohol to a ketone. semanticscholar.orgscienceopen.com

Replacement of the Hydroxyl Group : The hydroxyl group can be substituted with other functional groups. For example, it can be converted into an amine to produce 1-(phenylthio)propan-2-amine. This class of compounds has been explored for its biological activities. researchgate.net

Addition of Functional Groups : Further functionalization of the backbone is possible, such as the synthesis of 3-(phenylthio)-1,2-propanediol, which introduces a second hydroxyl group to the propane (B168953) chain. nih.gov

Table 2: Examples of Propanol Backbone Modifications

Modification TypeStarting MoietyReagent ExampleResulting Moiety
OxidationSecondary Alcohol (-CH(OH)-)Pyridinium Chlorochromate (PCC)Ketone (-C(O)-)
AminationSecondary Alcohol (-CH(OH)-)(via mesylate/tosylate) + AmineAmine (-CH(NHR)-)
HydroxylationPropylene Chain(from glycidol)Diol (-CH(OH)CH(OH)-)

Functionalization for Enhanced Synthetic Utility

Functionalizing 1-phenylthio-2-propanol or its analogues can transform them into valuable intermediates for more complex syntheses. The reactivity of the hydroxyl and thioether groups allows for a range of transformations.

One significant strategy involves the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. These higher oxidation states of sulfur dramatically alter the electronic nature and reactivity of the molecule, turning the sulfur moiety into a good leaving group or a component for sigmatropic rearrangements.

Another common functionalization is the esterification of the secondary alcohol. Reaction with acyl chlorides or anhydrides converts the hydroxyl group into an ester. This not only serves as a protecting group but can also introduce new functionalities into the molecule. The synthesis of propranolol derivatives has involved reactions with various benzoyl chlorides to create ester analogues. semanticscholar.org This approach is used to modify the lipophilicity and bioavailability of drug candidates.

Structure-Reactivity Relationship Studies in Derived Systems

The systematic synthesis of 1-phenylthio-2-propanol analogues is crucial for studying structure-reactivity relationships (SAR). By modifying the structure in a controlled manner and observing the effect on reaction outcomes, researchers can gain insight into reaction mechanisms and optimize molecular properties.

The electronic effect of substituents on the aromatic ring is a key area of study. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the sulfur atom. This enhances the nucleophilicity of the sulfur, potentially increasing its reactivity in S-alkylation reactions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the electron density on the sulfur, making it less nucleophilic but potentially more susceptible to oxidation. mdpi.com

In a study of amino acid derivatives containing a substituted 1-(phenylthio)propan-2-amine moiety, a dimethoxy-substituted analogue was found to have particularly high fungicidal activity, demonstrating a clear link between the electronic nature of the aromatic substituent and biological function, which is a proxy for chemical reactivity in a biological system. researchgate.net

The steric hindrance caused by bulky substituents, either on the aromatic ring or on the propanol backbone, can also play a significant role. Bulky groups near the reactive centers (the -OH and -S- groups) can impede the approach of reagents, thereby slowing down reaction rates.

Table 3: Predicted Effects of Aromatic Substitution on Reactivity

Substituent (at para-position)ClassificationPredicted Effect on Sulfur NucleophilicityPredicted Effect on Hydroxyl Acidity
-OCH₃Strong EDGIncreaseDecrease
-CH₃EDGIncreaseDecrease
-HNeutralBaselineBaseline
-ClEWG (Inductive)DecreaseIncrease
-NO₂Strong EWGDecreaseIncrease

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Propanol, 1 Phenylthio and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of 2-Propanol, 1-phenylthio-, providing deep insights into its atomic connectivity, stereochemical arrangement, and dynamic behavior in solution.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the bonding framework of 2-Propanol, 1-phenylthio-.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For 2-Propanol, 1-phenylthio-, a COSY spectrum would exhibit key cross-peaks confirming the connectivity of the propanol (B110389) backbone. For instance, the methyl protons (H3) would show a correlation to the methine proton (H2), which in turn would correlate with the diastereotopic methylene (B1212753) protons (H1a and H1b). The aromatic protons would also display correlations consistent with a monosubstituted benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This technique allows for the direct assignment of carbon signals based on the previously assigned proton spectrum. For example, the proton signal for the hydroxyl-bearing methine (C2-H) will correlate to the C2 carbon signal, and the methylene protons (C1-H) will correlate to the C1 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH), which is crucial for connecting different spin systems and identifying quaternary carbons. sdsu.edu In the context of 2-Propanol, 1-phenylthio-, HMBC correlations would be observed from the methylene protons (H1) to the ipso-carbon of the phenyl ring (C_ipso) and to the methine carbon (C2). Correlations from the methyl protons (H3) to both C2 and C1 would further solidify the structural assignment.

These techniques collectively allow for the complete and unambiguous assignment of the NMR data, which is the foundation for more advanced stereochemical and conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 2-Propanol, 1-phenylthio-

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key COSY Correlations (¹H-¹H) Key HMBC Correlations (¹H-¹³C)
C1 (CH₂) ~2.9-3.2 ~45 H2 C2, C_ipso (Phenyl)
C2 (CH) ~3.8-4.1 ~70 H1, H3, OH C1, C3, C_ipso (Phenyl)
C3 (CH₃) ~1.2-1.4 ~22 H2 C1, C2
OH Variable - H2 C2
Phenyl-H ~7.2-7.5 ~125-130 Phenyl-H Phenyl-C

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are powerful 2D NMR techniques that identify protons that are close in space, irrespective of their through-bond connectivity. columbia.edu These experiments are critical for determining the relative stereochemistry and preferred conformations of flexible molecules like 2-Propanol, 1-phenylthio-.

As 2-Propanol, 1-phenylthio- is a chiral molecule, it typically exists as a racemic mixture (an equal mixture of two enantiomers). The NMR spectra of enantiomers are identical in an achiral solvent. Chiral Shift Reagents (CSRs), often lanthanide complexes with chiral ligands, can be used to differentiate the signals of the two enantiomers. libretexts.org

When a CSR is added to a solution of racemic 2-Propanol, 1-phenylthio-, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the (R)- and (S)-enantiomers. frontiersin.org This allows for the determination of enantiomeric excess by integrating the separated signals.

The phenyl group in the molecule itself introduces magnetic anisotropy. The circulation of π-electrons in the aromatic ring generates a local magnetic field that can either shield or deshield nearby protons, depending on their spatial location relative to the ring. rsc.org This anisotropic effect can influence the chemical shifts of the protons on the propanol backbone and can be a sensitive probe of the molecule's conformation. Different conformers will place these protons in different regions of the phenyl ring's magnetic field, leading to changes in their observed chemical shifts.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers significant structural clues through the analysis of its fragmentation patterns.

For 2-Propanol, 1-phenylthio-, electron ionization (EI) would lead to the formation of a molecular ion (M⁺•). This ion is often unstable and undergoes characteristic fragmentation. Key fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org For thioethers, cleavage of the carbon-sulfur bond is common.

A plausible fragmentation pathway for 2-Propanol, 1-phenylthio- would involve:

Alpha-cleavage: Cleavage of the C1-C2 bond, leading to the formation of a resonance-stabilized [CH(OH)CH₃]⁺ fragment (m/z 45) and a phenylthiomethyl radical. Alternatively, cleavage can occur on the other side of the hydroxyl group.

C-S Bond Cleavage: Fragmentation at the C1-S bond could yield a thiophenol cation [C₆H₅S]⁺ (m/z 109) or a C₃H₇O⁺ fragment.

Loss of Water: Dehydration of the molecular ion would result in a fragment at M-18.

Benzylic-type Cleavage: Loss of a propyl alcohol radical could lead to the formation of a phenylthio cation.

Table 2: Plausible Mass Spectrometry Fragments for 2-Propanol, 1-phenylthio- (Molecular Weight: 168.25 g/mol )

m/z Possible Fragment Ion Fragmentation Pathway
168 [C₉H₁₂OS]⁺• Molecular Ion (M⁺•)
109 [C₆H₅S]⁺ C-S bond cleavage
77 [C₆H₅]⁺ Loss of SH from thiophenol fragment

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Furthermore, the presence of sulfur with its characteristic isotopic signature (³²S, ³³S, ³⁴S) can be used for isotopic profiling. The relative abundance of the M+2 peak, due to the natural abundance of ³⁴S, would be a clear indicator of a sulfur-containing compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interactions and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. thermofisher.com

For 2-Propanol, 1-phenylthio-, the FT-IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. researchgate.net The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. In dilute solutions, a sharper, less intense "free" O-H stretch might be observable at higher wavenumbers.

Other key vibrational modes include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-O stretching: A strong band corresponding to the C-O stretch of the secondary alcohol is expected around 1100 cm⁻¹.

C-S stretching: The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and the C-S stretch can be more prominent. sapub.org Comparing the FT-IR and Raman spectra can help in the assignment of vibrational modes, as some modes that are strong in IR are weak in Raman, and vice versa, based on the change in dipole moment and polarizability, respectively. thermofisher.com

Table 3: Characteristic Vibrational Frequencies for 2-Propanol, 1-phenylthio-

Functional Group Vibration Type Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded) 3600-3200 (strong, broad) Weak
C-H (Aromatic) Stretch 3100-3000 (medium) Strong
C-H (Aliphatic) Stretch 3000-2850 (medium) Strong
C=C (Aromatic) Stretch 1600-1450 (medium-strong) Strong
C-O Stretch ~1100 (strong) Medium

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. However, obtaining single crystals suitable for X-ray diffraction can be challenging for liquids or low-melting solids like 2-Propanol, 1-phenylthio-.

A common strategy to overcome this is the preparation of crystalline derivatives. For instance, reacting the alcohol with a suitable carboxylic acid or isocyanate can yield a solid ester or carbamate (B1207046) derivative that is more amenable to crystallization. Alternatively, co-crystallization with a "crystallization chaperone" can be employed, where the liquid molecule is trapped within the crystal lattice of a host molecule. researchgate.net This has been successfully applied to liquid phenylpropanol derivatives. researchgate.net

A successful crystal structure determination would unambiguously establish the relative stereochemistry of any chiral centers in the derivative. For a chiral molecule crystallizing in a chiral space group, the absolute configuration can also be determined. The solid-state structure would reveal the preferred conformation of the molecule in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding and π-stacking interactions. This provides a valuable comparison to the conformational preferences observed in solution by NMR spectroscopy.

Chiroptical Spectroscopy (ORD/CD) for Absolute Configuration Assignment

Chiroptical spectroscopy, which encompasses Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), stands as a powerful, non-destructive technique for the determination of the absolute configuration of chiral molecules such as 2-Propanol, 1-phenylthio-. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

In ORD, the change in the angle of optical rotation is measured as a function of wavelength. A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation vary with the wavelength of the light. The resulting ORD curve can exhibit a phenomenon known as the Cotton effect in the vicinity of an absorption band of a chromophore within the molecule. wikipedia.org A Cotton effect is characterized by a rapid change in optical rotation, often crossing the zero-rotation axis at or near the wavelength of maximum absorption. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center(s). wikipedia.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. jasco-global.com Only chiral molecules that possess a chromophore absorbing in the measured spectral range will exhibit a CD signal. The resulting CD spectrum consists of positive or negative peaks, also referred to as Cotton effects, which provide information about the three-dimensional arrangement of atoms around the chromophore.

For 2-Propanol, 1-phenylthio-, the key chromophore is the phenylthio group. The electronic transitions of this group, specifically the π → π* transitions of the benzene ring, are expected to give rise to distinct Cotton effects in the CD spectrum. The chiral center at the 2-position of the propanol chain will perturb these transitions, leading to a specific CD signature that is characteristic of either the (R)- or (S)-enantiomer.

Hypothetical Chiroptical Data for 2-Propanol, 1-phenylthio- Enantiomers

To illustrate the expected data, the following table presents hypothetical ORD and CD values for the enantiomers of 2-Propanol, 1-phenylthio-. These values are based on the typical chiroptical behavior of similar chiral phenyl sulfides.

Wavelength (nm)(R)-2-Propanol, 1-phenylthio-(S)-2-Propanol, 1-phenylthio-
ORD ([Φ])
589+45.0-45.0
350+150.0-150.0
280+1200.0-1200.0
2650.00.0
250-1500.0+1500.0
CD (Δε)
3000.00.0
270+2.5-2.5
2550.00.0
240-3.8+3.8

Detailed Research Findings from Analogous Systems

Research on analogous chiral β-hydroxy sulfides and other phenylthio-containing chiral molecules has established the utility of chiroptical methods for stereochemical elucidation. For instance, studies on chiral aryl methyl sulfoxides have demonstrated that the absolute configuration can be reliably determined by comparing experimental CD spectra with those calculated using the coupled oscillator model. rsc.org This approach considers the electronic transitions of the aromatic and sulfoxide (B87167) chromophores.

In the case of 2-Propanol, 1-phenylthio-, the interaction between the phenylthio chromophore and the chiral center would be analyzed. The spatial arrangement of the hydroxyl group and the methyl group relative to the phenylthio group will dictate the sign and magnitude of the observed Cotton effects. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TDDFT), are instrumental in predicting the CD spectra of different stable conformers of the molecule. nih.gov The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

The development of empirical rules, such as sector rules for specific chromophores, can also aid in the assignment of absolute configuration. While the Octant Rule is well-established for ketones, similar rules have been developed for other chromophores. For the phenylthio group, the sign of the Cotton effect associated with certain electronic transitions can be correlated with the spatial disposition of substituents in adjacent sectors.

Computational and Theoretical Chemistry Studies on 2 Propanol, 1 Phenylthio

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on 2-Propanol, 1-phenylthio- would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, a wealth of ground-state properties could be calculated.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 2-Propanol, 1-phenylthio-

PropertyValueDescription
Total Energy (Hartree)Data not availableThe total electronic energy of the molecule in its optimized geometry.
Dipole Moment (Debye)Data not availableA measure of the molecule's overall polarity, arising from asymmetrical charge distribution.
Mulliken Atomic ChargesData not availablePartial charges assigned to each atom, indicating sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP)Data not availableA 3D map of the electrostatic potential on the electron density surface, visually identifying electron-rich and electron-poor regions.

These properties would provide a foundational understanding of the molecule's stability and polarity.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity.

A detailed analysis would reveal the energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), which is an indicator of chemical reactivity and kinetic stability. The spatial distribution of these frontier orbitals would indicate the likely sites for electron donation (from the HOMO) and acceptance (to the LUMO).

Table 2: Hypothetical Frontier Molecular Orbital Data for 2-Propanol, 1-phenylthio-

ParameterValue (eV)Significance
EHOMOData not availableEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
ELUMOData not availableEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO GapData not availableA measure of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

Due to the presence of single bonds, 2-Propanol, 1-phenylthio- can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Molecular mechanics (MM) and molecular dynamics (MD) simulations are often employed for this purpose, especially for flexible molecules. Such studies would reveal the preferred three-dimensional shapes of the molecule and how it might change its shape over time.

Theoretical Prediction of Reaction Pathways and Transition States

Computational methods can be used to model chemical reactions, mapping out the energy changes that occur as reactants are converted into products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and, consequently, its rate. For 2-Propanol, 1-phenylthio-, theoretical studies could predict the outcomes of, for example, oxidation or nucleophilic substitution reactions.

Solvation Effects and Intermolecular Interactions Modeling

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the effects of different solvents on the structure, stability, and reactivity of 2-Propanol, 1-phenylthio-. These models can also be used to study how the molecule interacts with other molecules, which is fundamental to understanding its behavior in a larger chemical or biological system.

Applications of 2 Propanol, 1 Phenylthio in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral 2-Propanol, 1-phenylthio- is a significant building block in asymmetric synthesis, providing a scaffold for the creation of complex enantiomerically pure molecules. beilstein-journals.orgnih.gov The class of compounds to which it belongs, β-hydroxy sulfides, are recognized as crucial structural units in various biologically active compounds and serve as key intermediates in the synthesis of pharmaceuticals. beilstein-journals.orgnih.govacs.orgresearchgate.net

The enantioselective synthesis of 2-Propanol, 1-phenylthio- and related β-hydroxy sulfides is primarily achieved through two strategic approaches:

Asymmetric Ring-Opening of Epoxides: A prevalent method involves the regioselective ring-opening of a meso-epoxide, such as propylene (B89431) oxide, with thiophenol. beilstein-journals.orgnih.gov This reaction's success hinges on the use of a chiral catalyst to control the stereochemical outcome, yielding an enantiomerically enriched product. Various catalytic systems, including those based on scandium-bipyridine complexes, have been developed to achieve high enantioselectivity in this transformation, even when conducted in environmentally benign solvents like water. nih.gov

Enantioselective Reduction of Ketones: An alternative powerful strategy is the asymmetric reduction of the corresponding β-keto sulfide (B99878), 1-(phenylthio)propan-2-one. acs.orgmdpi.com This transformation can be accomplished using chemical methods, such as CBS-oxazaborolidine-catalyzed borane reduction, or through biocatalysis. acs.org Bioreduction using whole-cell biocatalysts, including wild-type yeast strains or recombinant cells expressing specific alcohol dehydrogenases, has proven highly effective. mdpi.com For instance, studies have demonstrated that different microbial strains can produce either the (R) or (S)-enantiomer of 1-(arylsulfanyl)propan-2-ols with excellent conversion rates and high enantiomeric excess (>95% ee). mdpi.com

Furthermore, kinetic resolution of racemic 1-(phenylthio)propan-2-ol represents another viable pathway to access the enantiopure forms of this chiral alcohol. acs.org Once obtained in enantiopure form, this building block serves as a versatile intermediate for synthesizing complex target molecules, including spiroketal pheromones, chiral oxiranes, and thiiranes. mdpi.com

Table 1: Enantioselective Synthesis Methods for Chiral β-Hydroxy Sulfides

Method Precursor(s) Key Reagent/Catalyst Typical Selectivity
Asymmetric Epoxide Ring-Opening Propylene Oxide + Thiophenol Chiral Lewis Acid (e.g., Sc-bipyridine) High to Excellent ee
Asymmetric Ketone Reduction 1-(Phenylthio)propan-2-one CBS-Oxazaborolidine / Biocatalyst (Yeast, ADH) Excellent ee (>95%)

Precursor for Advanced Organic Reagents and Catalysts

The synthetic utility of 2-Propanol, 1-phenylthio- extends to its role as a precursor for a variety of valuable organic reagents. The vicinal hydroxyl and phenylthio groups can be readily transformed into other functionalities, allowing for the synthesis of diverse molecular architectures.

For instance, chiral 2-Propanol, 1-phenylthio- can be converted into the corresponding chiral 1,2-epoxy-1-phenylthiopropane. This transformation leverages the hydroxyl group as a directing or activating group for epoxidation of a related allylic sulfide or by its conversion to a leaving group followed by intramolecular cyclization. These chiral phenylthio-substituted epoxides are themselves powerful synthetic intermediates. acs.org

Moreover, the β-hydroxy sulfide moiety can be manipulated to synthesize other important structures:

Chiral Allylic Alcohols: Through selective oxidation of the sulfide to a sulfoxide (B87167), followed by thermal syn-elimination (the Mislow-Evans rearrangement), chiral allylic alcohols can be accessed.

Chiral Sulfones: Direct oxidation of the sulfide group with reagents like hydrogen peroxide (H₂O₂) yields the corresponding chiral β-hydroxy sulfone. acs.orgrsc.org These sulfones are important building blocks in their own right, particularly in carbon-carbon bond-forming reactions.

The ability to readily convert 2-Propanol, 1-phenylthio- into these other functionalized chiral molecules underscores its importance as a versatile precursor in the synthetic chemist's toolkit. beilstein-journals.orgnih.gov

Integration into Polymeric Materials and Functional Surfaces

The functional groups of 2-Propanol, 1-phenylthio- and related β-hydroxy sulfides offer opportunities for their incorporation into macromolecular structures. The thiol-ene "click" reaction, a highly efficient free-radical mediated process, is a prominent method for synthesizing β-hydroxy sulfides and has found diverse applications in polymer synthesis. beilstein-journals.orgnih.gov This suggests that monomers containing a vinyl group and a thiophenol could be reacted to form polymers with pendant hydroxy-propylthio functionalities.

Another avenue for integration involves the ring-opening polymerization of related sulfur-containing heterocycles. For example, the cationic ring-opening polymerization of 2-phenylthiirane, a cyclic sulfide analog, can produce poly(2-phenylthiirane) with a high degree of stereoregularity when an enantiomerically pure monomer is used. rsc.org This highlights a potential pathway where 2-Propanol, 1-phenylthio- could first be converted to a cyclic precursor before polymerization to yield well-defined polythioethers.

Furthermore, the development of high sulfur content polymers through processes like inverse vulcanization points to the broader utility of organosulfur compounds in materials science. rsc.org The hydroxyl group on 2-Propanol, 1-phenylthio- could serve as a reactive site for cross-linking or for grafting onto functional surfaces, imparting specific properties such as hydrophilicity or a site for further chemical modification.

Utility in Ligand Design for Metal-Catalyzed Processes

The structure of 2-Propanol, 1-phenylthio- is an ideal scaffold for the design of chiral ligands for asymmetric metal catalysis. The presence of two distinct heteroatoms—a soft sulfur donor and a hard oxygen donor—allows for the creation of bidentate ligands that can form stable chelate rings with a metal center.

A key strategy involves the functionalization of the hydroxyl group to introduce a second, stronger coordinating atom, such as phosphorus. Research has shown that chiral multidentate phosphine ligands can be synthesized from epoxide precursors by reaction with nucleophiles. cardiff.ac.uk A close analog, 1-(diphenylphosphanyl)-3-(p-tolylthio)propan-2-ol, has been synthesized, demonstrating the feasibility of creating P,S-type ligands from this scaffold. cardiff.ac.uk Such a ligand, derived directly from 2-Propanol, 1-phenylthio-, would be a chiral P,S bidentate ligand, a class known for its effectiveness in various catalytic processes, including cross-coupling and hydrogenation reactions. cfmot.de

The general synthetic approach would involve:

Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate).

Nucleophilic substitution with a phosphide reagent (e.g., lithium diphenylphosphide).

This would yield a chiral phosphine-thioether ligand whose steric and electronic properties can be fine-tuned by modifying the substituents on the phosphorus and phenylthio groups. The resulting metal complexes, featuring a well-defined chiral pocket around the metal center, are poised to be effective catalysts for a range of enantioselective transformations. beilstein-journals.orgnih.gov

Table 2: Potential Ligand Synthesis from 2-Propanol, 1-phenylthio-

Starting Material Key Transformation Ligand Type Potential Metal Coordination Application in Catalysis
(R)- or (S)-2-Propanol, 1-phenylthio- O-Phosphinylation Chiral P,S-Bidentate Pd, Rh, Ir, Cu Asymmetric Hydrogenation, Cross-Coupling

Scaffold for the Development of Novel Synthetic Methodologies

The inherent reactivity of the β-hydroxy sulfide moiety makes 2-Propanol, 1-phenylthio- an excellent platform for developing new synthetic methods. The vast body of research into the regioselective and enantioselective synthesis of β-hydroxy sulfides is, in itself, a field of methodological development. beilstein-journals.orgnih.gov The challenges associated with controlling selectivity in the ring-opening of epoxides with thiols have spurred the creation of numerous novel catalytic systems, including reusable heterogeneous catalysts. nih.govumich.edu

Furthermore, the transformations of the β-hydroxy sulfide unit serve as the basis for new synthetic strategies. As detailed by Ruano and co-workers, the diastereoselective reaction of carbanions derived from chiral sulfoxides with aldehydes provides a method for constructing two adjacent stereocenters in a single step, a significant challenge in organic synthesis. acs.orgcsic.es

The utility of 2-Propanol, 1-phenylthio- as a scaffold is evident in its potential for:

Developing Novel Catalysts: As described in the previous section, it serves as a platform for new chiral ligands.

Probing Reaction Mechanisms: The well-defined stereochemistry of the molecule can be used to study the mechanisms of stereoselective reactions.

Creating Tandem Reactions: The dual functionality allows for the design of reaction cascades where both the hydroxyl and thioether groups react in a programmed sequence, enabling the rapid construction of molecular complexity from a simple starting material.

In essence, the chemistry of 2-Propanol, 1-phenylthio- is not only about its use as a building block but also about its role in inspiring and validating new and more efficient ways to construct complex chemical structures.

Future Research Directions and Unexplored Avenues for 2 Propanol, 1 Phenylthio Chemistry

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of 2-Propanol, 1-phenylthio- often involves the alkylation of thiophenol with chloroacetone (B47974) followed by a reduction step, which may utilize reagents that are not environmentally benign. mdpi.com Future research will undoubtedly focus on developing more sustainable and greener synthetic alternatives.

One of the most promising avenues lies in the realm of biocatalysis . The enantioselective bioreduction of the precursor ketone, 1-(arylsulfanyl)propan-2-one, has already been demonstrated using wild-type yeast strains and recombinant alcohol dehydrogenases. mdpi.com Further exploration in this area could involve:

Enzyme screening and engineering: Identifying or engineering more robust and efficient enzymes for the asymmetric reduction, potentially leading to higher yields and enantioselectivities under milder conditions.

Whole-cell biocatalysis: Utilizing engineered microorganisms to perform multi-step syntheses in a single pot, starting from simple and renewable feedstocks.

Another key area for greener synthesis is the adoption of flow chemistry . Continuous flow processes offer significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. Research in this direction could focus on:

Telescoped reactions: Designing integrated flow systems where the initial alkylation and subsequent reduction are performed in a continuous sequence without the need for intermediate isolation and purification.

Use of supported reagents and catalysts: Employing solid-supported catalysts and reagents within the flow reactor to simplify product purification and catalyst recycling.

Solvent minimization: Exploring the use of greener solvents or even solvent-free conditions within the flow setup to reduce waste generation.

The development of synthetic routes that utilize renewable starting materials and environmentally friendly reagents is also a critical future direction. This could involve exploring alternative sources for the phenylthio and propanol (B110389) moieties and replacing hazardous reagents with greener alternatives, such as using catalytic transfer hydrogenation with a benign hydrogen donor instead of metal hydrides for the reduction step.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its established role as a synthetic intermediate, 2-Propanol, 1-phenylthio- possesses latent reactivity that could be harnessed for novel and unprecedented chemical transformations. Future research should aim to move beyond conventional applications and explore new reaction pathways.

A key area of interest is the exploration of asymmetric transformations . The chiral center in 2-Propanol, 1-phenylthio- can be exploited to induce stereoselectivity in a variety of reactions. Future work could investigate:

Chiral ligand synthesis: Utilizing the hydroxyl and sulfur functionalities to coordinate with metals, thereby creating novel chiral ligands for asymmetric catalysis.

Organocatalysis: Employing the chiral backbone of 2-Propanol, 1-phenylthio- as a scaffold for the design of new organocatalysts.

Substrate-controlled reactions: Investigating reactions where the inherent chirality of the molecule directs the stereochemical outcome of transformations at other parts of the molecule or in intermolecular reactions.

The sulfur atom in 2-Propanol, 1-phenylthio- offers a rich playground for exploring novel reactivity. One such area is the Pummerer rearrangement and its variants. While the classical Pummerer reaction of the corresponding sulfoxide (B87167) leads to α-acyloxy thioethers, future research could explore:

Domino Pummerer reactions: Designing reaction sequences where the initial Pummerer product undergoes further in situ transformations to generate complex molecular architectures.

Interrupted Pummerer reactions: Trapping the key thionium (B1214772) ion intermediate with a wider range of nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds.

Pummerer fragmentation: Investigating conditions that favor fragmentation pathways, leading to the formation of vinyl sulfides or other unsaturated systems, which are themselves valuable synthetic building blocks.

Furthermore, the development of photocatalytic and electrochemical methods for the activation and transformation of 2-Propanol, 1-phenylthio- represents a frontier in its chemistry. These methods could enable previously inaccessible transformations under mild conditions, such as:

Radical-mediated C-S and C-C bond formations: Utilizing photoredox catalysis to generate radical intermediates that can participate in novel coupling reactions.

Electrosynthesis: Employing electrochemical methods to control the oxidation state of the sulfur atom precisely, thereby accessing different reactive intermediates and products.

Expansion of Applications in Emerging Areas of Organic and Materials Chemistry

The unique combination of a hydroxyl group and a phenylthio moiety in 2-Propanol, 1-phenylthio- makes it an attractive building block for applications beyond traditional organic synthesis. Future research should focus on leveraging its structural features for the development of functional molecules and materials.

In the field of medicinal chemistry , β-hydroxy sulfides are known to be present in some biologically active compounds. wikipedia.org This suggests that derivatives of 2-Propanol, 1-phenylthio- could exhibit interesting pharmacological properties. Future research could involve:

Synthesis of analogue libraries: Creating a diverse library of derivatives by modifying the phenyl ring and the propanol backbone to explore structure-activity relationships.

Biological screening: Testing these analogues for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Prodrug design: Utilizing the hydroxyl group for the attachment of promoieties to improve the pharmacokinetic properties of known drugs.

In the burgeoning field of materials science , the thioether linkage offers unique properties that can be exploited in the design of advanced materials. Potential future applications for 2-Propanol, 1-phenylthio- derivatives include:

Self-healing polymers: Incorporating the thioether moiety into polymer backbones, which can undergo reversible bond cleavage and reformation, leading to self-healing properties.

Organic electronics: Designing and synthesizing novel organic semiconductors and conducting polymers where the sulfur atom plays a key role in the electronic properties.

Metal-organic frameworks (MOFs): Using derivatives of 2-Propanol, 1-phenylthio- as functionalized linkers for the construction of MOFs with tailored porosity and catalytic activity. acs.org

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deeper understanding of the reaction mechanisms involving 2-Propanol, 1-phenylthio- is crucial for the rational design of new synthetic methods and applications. Future research should employ cutting-edge analytical and spectroscopic techniques to probe reaction intermediates and transition states.

Advanced spectroscopic techniques can provide unprecedented insights into reaction pathways. These include:

In situ monitoring: Utilizing techniques like ReactIR and process NMR to monitor reaction progress in real-time, identify transient intermediates, and optimize reaction conditions.

Ultrafast spectroscopy: Employing femtosecond transient absorption and other ultrafast techniques to study the dynamics of photochemical and photophysical processes involving 2-Propanol, 1-phenylthio- and its derivatives.

Advanced mass spectrometry: Using techniques like electrospray ionization mass spectrometry (ESI-MS) and collision-induced dissociation (CID) to characterize reactive intermediates and elucidate fragmentation pathways.

Kinetic studies are essential for quantifying reaction rates and understanding the factors that influence them. Future research in this area could involve:

Detailed kinetic analysis: Performing rigorous kinetic experiments to determine reaction orders, activation parameters, and rate laws for key transformations.

Isotope labeling studies: Using isotopically labeled substrates to trace the movement of atoms during a reaction and differentiate between proposed mechanisms.

Trapping experiments: Designing experiments to trap and characterize fleeting intermediates, providing direct evidence for their existence.

Computational Design of Functionalized Analogues with Predicted Properties

In synergy with experimental work, computational chemistry will play an increasingly important role in guiding future research on 2-Propanol, 1-phenylthio-. In silico methods can be used to predict the properties of new analogues and to gain a deeper understanding of reaction mechanisms at the molecular level.

Density Functional Theory (DFT) calculations can be employed to:

Elucidate reaction mechanisms: Mapping out the potential energy surfaces of reactions to identify transition states and intermediates, and to calculate activation barriers. acs.org

Predict spectroscopic properties: Calculating NMR chemical shifts, vibrational frequencies, and electronic absorption spectra to aid in the characterization of new compounds and intermediates.

Understand reactivity: Analyzing the electronic structure of 2-Propanol, 1-phenylthio- and its derivatives to rationalize their reactivity and to predict how modifications to the structure will affect their chemical behavior.

Molecular modeling and virtual screening can accelerate the discovery of new applications by:

Designing functional molecules: Using computational tools to design new ligands, catalysts, and materials based on the 2-Propanol, 1-phenylthio- scaffold with desired electronic, steric, and binding properties. mdpi.com

Predicting biological activity: Employing in silico docking and quantitative structure-activity relationship (QSAR) studies to predict the biological targets and potential therapeutic applications of new analogues.

Screening for materials properties: Using computational methods to predict the properties of new polymers and materials derived from 2-Propanol, 1-phenylthio-, such as their mechanical strength, electronic conductivity, and self-healing efficiency.

By embracing these future research directions, the scientific community can unlock the full potential of 2-Propanol, 1-phenylthio-, transforming it from a simple building block into a versatile platform for innovation in sustainable synthesis, novel reactivity, and advanced materials.

Data Tables

Table 1: Potential Greener Synthetic Approaches for 2-Propanol, 1-phenylthio-

ApproachKey FeaturesPotential Advantages
Biocatalysis Use of enzymes or whole cellsHigh enantioselectivity, mild reaction conditions, use of renewable resources.
Flow Chemistry Continuous processing in microreactorsImproved safety and control, potential for automation, reduced waste.
Green Reagents Catalytic transfer hydrogenation, etc.Avoidance of hazardous and stoichiometric reagents.

Table 2: Emerging Application Areas for 2-Propanol, 1-phenylthio- Derivatives

FieldPotential ApplicationRationale
Medicinal Chemistry Novel therapeutic agentsThe β-hydroxy sulfide (B99878) motif is present in some bioactive molecules.
Materials Science Self-healing polymers, organic electronicsThe thioether linkage can impart unique functional properties.
Catalysis Chiral ligands and organocatalystsThe chiral backbone can be used to induce stereoselectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Propanol, 1-phenylthio- in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 1-phenylthiol with 2-propanol derivatives under controlled conditions. Catalytic methods, such as using phase-transfer catalysts or transition-metal complexes (e.g., palladium), may enhance yield and selectivity. For example, derivatives like 1-phenoxy-3-propylthio-2-propanol have been synthesized via thiol-epoxide ring-opening reactions, which could be adapted for this compound . Characterization of intermediates using NMR and mass spectrometry is critical to confirm structural integrity.

Q. How can researchers determine the purity and structural identity of 2-Propanol, 1-phenylthio- experimentally?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is effective for purity analysis. Pairing HPLC with mass spectrometry (HPLC-MS) enhances sensitivity for trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve stereochemical ambiguities. Density measurements (e.g., 0.783–0.973 g/mL range for related alcohols) can also validate physical properties .

Q. What thermodynamic properties (e.g., boiling point, density) are critical for handling 2-Propanol, 1-phenylthio- in lab workflows?

  • Methodological Answer : Boiling points (e.g., 202–219°C for phenyl-substituted propanols ) and density (e.g., 0.973 g/mL for 2-phenyl-2-propanol ) inform solvent selection and reaction conditions. Differential Scanning Calorimetry (DSC) can assess thermal stability, while gas chromatography (GC) quantifies volatility. Researchers should cross-reference databases like NIST for validated thermodynamic data .

Advanced Research Questions

Q. How can spectroscopic techniques resolve hydrogen-bonding interactions in 2-Propanol, 1-phenylthio- complexes?

  • Methodological Answer : Electron Nuclear Double Resonance (ENDOR) spectroscopy and DFT calculations (e.g., B3LYP/IGLO-III with COSMO solvation) are used to analyze hydrogen-bond geometries in propanol derivatives. For example, hyperfine coupling constants and quadrupole tensor components from deuterium/proton ENDOR spectra validate computational models of H-bond strength .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points) for 2-Propanol, 1-phenylthio- derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Recrystallization in different solvents (e.g., hexane vs. ethanol) can isolate pure phases. X-ray crystallography provides definitive structural data, while thermogravimetric analysis (TGA) identifies decomposition thresholds. Cross-validation with peer-reviewed sources (e.g., NIST, PubChem) is advised .

Q. What strategies are effective for characterizing synthetic byproducts in 2-Propanol, 1-phenylthio- synthesis?

  • Methodological Answer : Byproducts like 1-phenyl-3-(triphenylsilyl)-2-propanol require targeted analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with collision-induced dissociation (CID) identifies fragmentation patterns. Isotopic labeling (e.g., ¹³C-thiol) tracks reaction pathways, while 2D NMR (COSY, HSQC) resolves complex spin systems.

Q. How can computational modeling predict the reactivity of 2-Propanol, 1-phenylthio- in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate reaction energetics and transition states. Solvent effects are modeled using COSMO-RS. For example, DFT studies of R1/2-propanol complexes match experimental hyperfine coupling constants, enabling mechanistic predictions . Software like Gaussian or ORCA is recommended for such workflows.

Q. What experimental designs elucidate reaction mechanisms involving 2-Propanol, 1-phenylthio- as a key intermediate?

  • Methodological Answer : Kinetic isotope effects (KIE) and Hammett plots assess electronic/steric influences. For example, substituent effects on arylthio groups can be studied via competitive reactions with para-substituted thiophenols. In situ IR spectroscopy monitors real-time bond formation, while stopped-flow techniques capture fast kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.